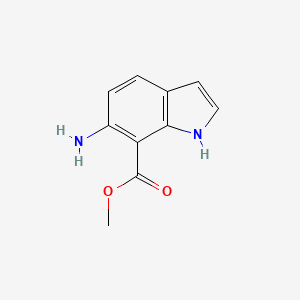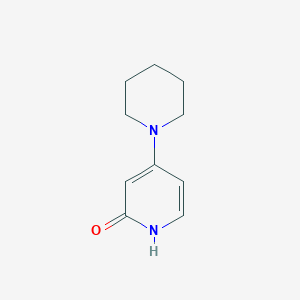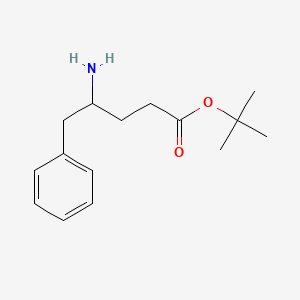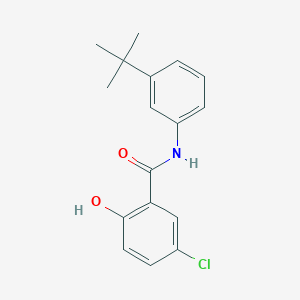
N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide
Descripción general
Descripción
N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide (also known as 5-chloro-2-hydroxybenzamide) is an organic compound belonging to the class of benzamides. It is a white crystalline solid, soluble in organic solvents and is used in a wide range of scientific and industrial applications. It is a versatile compound that has been used in a variety of synthetic processes and has been studied for its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Antioxidant Activity
Sterically hindered phenols similar to N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide, including 3-tert-butyl-N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-ethyl-2-hydroxybenzamide, have been studied for their antioxidant activity. These compounds form hydrogen bonds, as demonstrated through UV and IR spectroscopy, suggesting a potential role in antioxidant applications (Storozhok et al., 2013).
Potential Anticancer Agents
Niclosamide derivatives, which share structural similarities with N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide, have been optimized and evaluated as potential anticancer agents. These compounds were tested against various human cancer cells, indicating their relevance in cancer research (Tang et al., 2017).
Chiral Catalysis for Asymmetric Oxidations
Chiral N-hydroxybenzamides have been synthesized and utilized as precursors for short-lived N-oxyl radicals, which are crucial in asymmetric oxidation reactions. These findings suggest potential applications in stereoselective synthesis and catalysis (Capraro et al., 2014).
Molecular Recognition and Complexation
β-Cyclodextrin derivatives' molecular recognition and complexation with compounds like N-(p-tert-butylphenyl)-p-tert-butylbenzamide have been investigated. Computational methods provide insights into better association constants and solubility, relevant in pharmaceutical and chemical engineering fields (Beá et al., 2002).
Iridium Complexes in Catalysis
Research on Iridium complexes supported by ligands like 1,3-di(2-hydroxy-5-tert-butylphenyl)imidazolium chloride, structurally related to N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide, indicates their utility in catalytic applications. These complexes exhibit unique geometries and reactivities useful in organic synthesis and catalysis (Weinberg et al., 2010).
Bactericidal Activity
Compounds structurally related to N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide have been assessed for bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). This research opens avenues for developing new antibacterial agents (Zadrazilova et al., 2015).
Zirconium Complexes and Hydrolytic Stability
Studies on Zirconium complexes of amino(polyphenolic) ligands, which bear resemblance to N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide, focus on their hydrolytic stability. These complexes are relevant in materials science and catalysis (Chartres et al., 2007).
Propiedades
IUPAC Name |
N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-17(2,3)11-5-4-6-13(9-11)19-16(21)14-10-12(18)7-8-15(14)20/h4-10,20H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRLJIKXNXQBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728170 | |
| Record name | N-(3-tert-Butylphenyl)-5-chloro-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
634186-63-3 | |
| Record name | N-(3-tert-Butylphenyl)-5-chloro-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid](/img/structure/B6614648.png)
![tert-butyl N-[2-hydroxy-2-(piperidin-4-yl)ethyl]carbamate](/img/structure/B6614651.png)
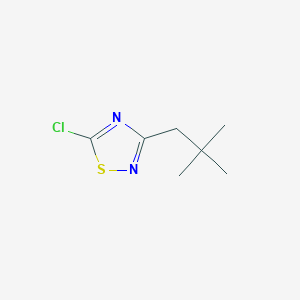
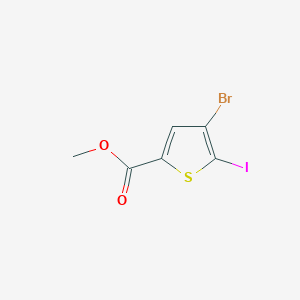
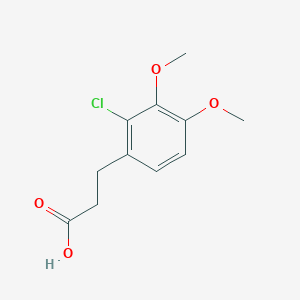
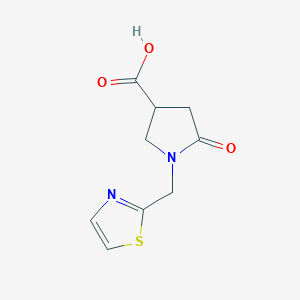
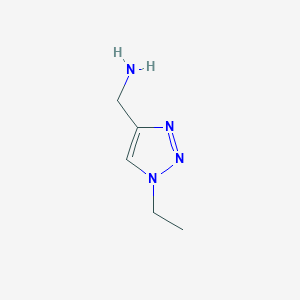
![2-{[(4-bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6614722.png)
![tert-butyl({[4-(chloromethyl)phenyl]methoxy})dimethylsilane](/img/structure/B6614732.png)
